2-hydroxyimino-N-(3-nitrophenyl)acetamide
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Overview
Description
2-Hydroxyimino-N-(3-nitrophenyl)acetamide is a chemical compound with the molecular formula C₈H₇N₃O₄ and a molecular weight of 209.16 g/mol It is characterized by the presence of a hydroxyimino group and a nitrophenyl group attached to an acetamide backbone
Biochemical Analysis
Biochemical Properties
2-hydroxyimino-N-(3-nitrophenyl)acetamide plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including oxidoreductases and transferases, influencing their catalytic functions. The compound’s nitro group is known to participate in redox reactions, which can alter the enzyme’s active site configuration and, consequently, its activity. Additionally, this compound can form hydrogen bonds with proteins, affecting their tertiary and quaternary structures .
Cellular Effects
The effects of this compound on various cell types are profound. It has been observed to influence cell signaling pathways, particularly those involving nitric oxide (NO) and reactive oxygen species (ROS). By modulating these pathways, the compound can affect gene expression and cellular metabolism. For instance, this compound can upregulate antioxidant genes, enhancing the cell’s defense mechanisms against oxidative stress . Additionally, it impacts cellular processes such as apoptosis and proliferation, making it a potential candidate for cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including DNA and proteins, altering their function. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene transcription . The nitro group of this compound is particularly reactive, enabling it to participate in various biochemical reactions that influence cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that this compound remains stable for extended periods under controlled conditions, but its degradation products can have different biochemical properties . Long-term exposure to the compound in vitro has been associated with sustained changes in cellular function, including alterations in metabolic activity and gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular antioxidant capacity and improve metabolic function. At higher doses, it may exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are crucial for its biotransformation. The compound can influence metabolic flux by altering the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels . Additionally, this compound can affect the balance of cofactors such as NADH and FADH₂, further modulating cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxyimino-N-(3-nitrophenyl)acetamide typically involves the reaction of 3-nitroaniline with glyoxylic acid oxime. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 3-Nitroaniline is reacted with glyoxylic acid oxime in the presence of a suitable catalyst.
Step 2: The reaction mixture is heated to promote the formation of the hydroxyimino group.
Step 3: The product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyimino-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
2-Hydroxyimino-N-(3-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxyimino-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states and signaling pathways.
Comparison with Similar Compounds
- 2-Hydroxyimino-N-(2-nitrophenyl)acetamide
- 2-Hydroxyimino-N-(4-nitrophenyl)acetamide
- 2-Hydroxyimino-N-(3-chlorophenyl)acetamide
Comparison:
- 2-Hydroxyimino-N-(3-nitrophenyl)acetamide is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and biological activity.
- 2-Hydroxyimino-N-(2-nitrophenyl)acetamide has the nitro group at the ortho position, affecting its steric and electronic properties.
- 2-Hydroxyimino-N-(4-nitrophenyl)acetamide has the nitro group at the para position, leading to different reactivity patterns.
- 2-Hydroxyimino-N-(3-chlorophenyl)acetamide has a chloro group instead of a nitro group, resulting in distinct chemical and biological properties.
Properties
IUPAC Name |
2-hydroxyimino-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4/c12-8(5-9-13)10-6-2-1-3-7(4-6)11(14)15/h1-5,13H,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMYPUUJFYYBFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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